6-Fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one
Overview
Description
“6-Fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one” is a chemical compound. It belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction has been used .
Molecular Structure Analysis
The molecular formula of “this compound” is C17H14FNO2 . The molecular weight is 283.29700 .
Scientific Research Applications
Fluorescent Labeling and Biomedical Analysis
A study by Hirano et al. (2004) highlights the application of a similar fluorophore, 6-Methoxy-4-quinolone, in biomedical analysis. Its strong fluorescence in a wide pH range makes it suitable for fluorescent labeling reagents, enabling the determination of carboxylic acids.
Crystal Engineering and Molecular Interactions
Choudhury and Row (2006) researched the packing features in fluorine-substituted isoquinolines. Their study provides insights into intermolecular interactions involving fluorine, which are crucial for understanding packing features in crystal engineering (Choudhury & Row, 2006).
Photoluminescence and OLED Device Fabrication
Wang et al. (2021) explored the photoredox reaction of tetrahydroisoquinoline, leading to the efficient synthesis of 5,6-dihydroimidazo[2,1-a]isoquinolines. These compounds exhibit strong photoluminescence, making them potential candidates for OLED device fabrication (Wang et al., 2021).
Biological Activity in Anticancer Research
A study by Chou et al. (2010) on 2-phenylquinolin-4-ones, which are structurally similar, revealed significant anticancer properties in various analogues. These compounds showed promise as antitumor agents, with one analogue demonstrating significant effects on insulin-like growth factor-1 receptor autophosphorylation (Chou et al., 2010).
Tubulin Polymerization Inhibition
Research by Gastpar et al. (1998) on methoxy-substituted indoles, including isoquinoline derivatives, indicated their role in inhibiting tubulin polymerization, a key action mechanism of certain cytostatics. These compounds disrupted microtubule assembly, similar to colchicine, and could be potential leads in cancer treatment (Gastpar et al., 1998).
Antimicrobial Activity
Patel and Patel (2010) synthesized fluoroquinolone-based thiazolidinones, including compounds with 6-fluoro-7-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline moieties. These compounds were evaluated for antimicrobial activities, indicating the potential of such derivatives in developing new antibacterial and antifungal agents (Patel & Patel, 2010).
Fluorescence Studies for Biological Applications
Singh and Singh (2007) developed novel fluorophores based on benzisoquinolinone derivatives. They showed potential for labeling oligodeoxyribonucleotides, aiding in fluorescence studies and enhancing hybridization affinity, which is crucial in molecular biology and genetic research (Singh & Singh, 2007).
Borylated Arylisoquinolines in Fluorophore Development
Pais et al. (2013) explored borylated arylisoquinolines, demonstrating their potential as tunable fluorophores. The study highlighted their ability to alter fluorescence color through electronic modifications, and their application as molecular switches in response to ionic stimuli (Pais et al., 2013).
Future Directions
Properties
IUPAC Name |
6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-21-15-5-2-12(3-6-15)11-19-9-8-13-10-14(18)4-7-16(13)17(19)20/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUMQWIQWBZTOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60733089 | |
Record name | 6-Fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60733089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923023-34-1 | |
Record name | 6-Fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60733089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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